molecular formula C10H20N2O B13542797 3-(2-(Pyrrolidin-1-yl)ethyl)morpholine

3-(2-(Pyrrolidin-1-yl)ethyl)morpholine

Katalognummer: B13542797
Molekulargewicht: 184.28 g/mol
InChI-Schlüssel: CPOLTXHNMVOUQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-(Pyrrolidin-1-yl)ethyl)morpholine is a heterocyclic organic compound that features both a pyrrolidine and a morpholine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Pyrrolidin-1-yl)ethyl)morpholine typically involves the reaction of morpholine with 2-bromoethylpyrrolidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of morpholine attacks the carbon atom bonded to the bromine in 2-bromoethylpyrrolidine, resulting in the formation of the desired product.

Reaction Conditions:

    Reagents: Morpholine, 2-bromoethylpyrrolidine

    Solvent: Anhydrous ethanol or another suitable solvent

    Temperature: Reflux conditions

    Catalyst: Potassium carbonate or another suitable base

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and cost-effective production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-(Pyrrolidin-1-yl)ethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: N-oxides

    Reduction: Secondary amines

    Substitution: Alkylated or acylated derivatives

Wissenschaftliche Forschungsanwendungen

3-(2-(Pyrrolidin-1-yl)ethyl)morpholine has several applications in scientific research:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-(2-(Pyrrolidin-1-yl)ethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular target involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrrolidine: A five-membered nitrogen-containing heterocycle with similar structural features.

    Morpholine: A six-membered ring containing both nitrogen and oxygen atoms.

    Piperidine: Another six-membered nitrogen-containing heterocycle with structural similarities.

Uniqueness

3-(2-(Pyrrolidin-1-yl)ethyl)morpholine is unique due to the presence of both pyrrolidine and morpholine rings in its structure. This dual-ring system imparts distinct physicochemical properties, making it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C10H20N2O

Molekulargewicht

184.28 g/mol

IUPAC-Name

3-(2-pyrrolidin-1-ylethyl)morpholine

InChI

InChI=1S/C10H20N2O/c1-2-6-12(5-1)7-3-10-9-13-8-4-11-10/h10-11H,1-9H2

InChI-Schlüssel

CPOLTXHNMVOUQL-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)CCC2COCCN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.